6-chloro-4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide
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Overview
Description
6-chloro-4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the pyridinyl group: This step might involve a coupling reaction using reagents like palladium catalysts.
Formation of the carboxamide group: This can be achieved through an amidation reaction using amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, especially at the pyridinyl or chromene moieties.
Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.
Substitution: Halogen substitution reactions might occur, especially involving the chloro group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Potential therapeutic applications, including drug development.
Industry: Used in the synthesis of specialty chemicals or as a research chemical.
Mechanism of Action
The mechanism of action would depend on the specific biological activity of the compound. Generally, it might involve:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways: Inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4H-chromene derivatives: Compounds with similar chromene cores but different substituents.
Pyridinyl derivatives: Compounds with pyridinyl groups attached to different cores.
Uniqueness
6-chloro-4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups, which might confer distinct biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C15H9ClN2O3 |
---|---|
Molecular Weight |
300.69 g/mol |
IUPAC Name |
6-chloro-4-oxo-N-pyridin-3-ylchromene-2-carboxamide |
InChI |
InChI=1S/C15H9ClN2O3/c16-9-3-4-13-11(6-9)12(19)7-14(21-13)15(20)18-10-2-1-5-17-8-10/h1-8H,(H,18,20) |
InChI Key |
FZEYJUSDSCINLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl |
Origin of Product |
United States |
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